N-[5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]butanamide
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Overview
Description
N-[5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]butanamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]butanamide typically involves a multi-step process. One common method starts with the preparation of the intermediate 4-fluorophenoxyacetic acid, which is then reacted with thiosemicarbazide to form the thiadiazole ring. The final step involves the acylation of the thiadiazole intermediate with butanoyl chloride to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically requires optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thiazolidine ring.
Substitution: The fluorophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and as a precursor for agrochemicals
Mechanism of Action
The mechanism of action of N-[5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]butanamide involves its interaction with specific molecular targets. The compound has been shown to inhibit the activity of certain enzymes and proteins involved in inflammation and cancer cell growth. For example, it can inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response, and vascular endothelial growth factor (VEGF), a protein involved in angiogenesis.
Comparison with Similar Compounds
Similar Compounds
N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide: Another thiadiazole derivative with similar structural features.
N-(4-{5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)thiophene-2-sulfonamide: A compound with a similar fluorophenoxy group but different heterocyclic ring.
4-(4-fluorophenoxy)-N-methyl-N-[(5-methylfuran-2-yl)methyl]butanamide: A structurally related compound with a different heterocyclic ring.
Uniqueness
N-[5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]butanamide is unique due to its specific combination of a thiadiazole ring, fluorophenoxy group, and butanamide moiety.
Properties
IUPAC Name |
N-[5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O2S/c1-2-3-11(18)15-13-17-16-12(20-13)8-19-10-6-4-9(14)5-7-10/h4-7H,2-3,8H2,1H3,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZIHMDXXLDABO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN=C(S1)COC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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